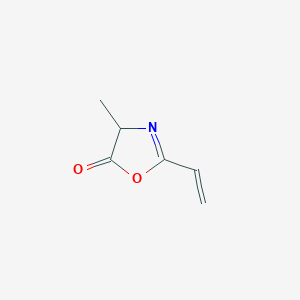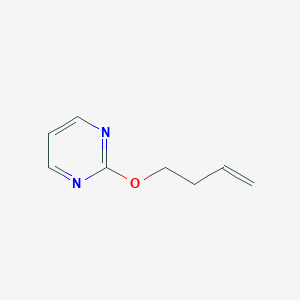
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as EMX, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In
Scientific Research Applications
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential applications in a variety of scientific fields, including materials science, pharmaceuticals, and agriculture. In materials science, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of new polymers with unique properties. In pharmaceuticals, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In agriculture, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as a plant growth regulator.
Mechanism Of Action
The mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, one limitation of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. One area of interest is the development of new polymers and materials based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. Another area of interest is the development of new pharmaceuticals based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, particularly for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one and its potential side effects.
Synthesis Methods
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can be synthesized through a variety of methods, including the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with acetaldehyde. This reaction produces 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one as a yellow crystalline solid with a melting point of 123-124°C. Another method for synthesizing 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one involves the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with ethyl acrylate in the presence of a catalyst.
properties
CAS RN |
159439-89-1 |
|---|---|
Product Name |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3 |
InChI Key |
DPODNGMCVCYGFM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C=C |
Canonical SMILES |
CC1C(=O)OC(=N1)C=C |
synonyms |
5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)









![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)